molecular formula C9H18O B15315695 (2R)-2-cyclohexylpropan-1-ol

(2R)-2-cyclohexylpropan-1-ol

Cat. No.: B15315695
M. Wt: 142.24 g/mol
InChI Key: IRIVQXLOJHCXIE-QMMMGPOBSA-N
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Description

(2R)-2-cyclohexylpropan-1-ol is a chiral alcohol with a cyclohexyl group attached to the second carbon of a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-cyclohexylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2-cyclohexylpropan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-cyclohexylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The ketone can be reduced back to the alcohol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: CrO3 in acetone or PCC in dichloromethane (DCM).

    Reduction: NaBH4 in methanol or LiAlH4 in THF.

    Substitution: SOCl2 in DCM.

Major Products Formed

    Oxidation: (2R)-2-cyclohexylpropan-1-one.

    Reduction: this compound.

    Substitution: (2R)-2-cyclohexylpropyl chloride.

Scientific Research Applications

(2R)-2-cyclohexylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.

    Medicine: Explored for its potential pharmacological properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-cyclohexylpropan-1-ol depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The molecular targets and pathways involved vary based on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-cyclohexylpropan-1-ol: The enantiomer of (2R)-2-cyclohexylpropan-1-ol, differing in the spatial arrangement of the cyclohexyl group.

    (2R)-2-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a cyclohexyl group.

    (2R)-2-cyclohexylbutan-1-ol: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a cyclohexyl group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in chiral synthesis and as a precursor for various specialized applications.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(2R)-2-cyclohexylpropan-1-ol

InChI

InChI=1S/C9H18O/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m0/s1

InChI Key

IRIVQXLOJHCXIE-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CO)C1CCCCC1

Canonical SMILES

CC(CO)C1CCCCC1

Origin of Product

United States

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